Cdk4/6-IN-5

Description

Cdk4/6-IN-5 (HY-139449) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle progression by phosphorylating retinoblastoma (Rb) protein. According to patent data (WO2019207463A1), this compound exhibits IC50 values of 0.2 nM for CDK4/Cyclin D1 and 4.4 nM for CDK6/Cyclin D3, highlighting its superior potency against CDK4 compared to CDK6 .

Properties

Molecular Formula |

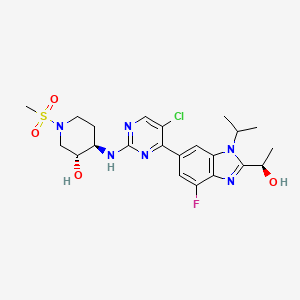

C22H28ClFN6O4S |

|---|---|

Molecular Weight |

527.0 g/mol |

IUPAC Name |

(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |

InChI |

InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |

InChI Key |

KSCSDVHAZVSGAW-XHBKTUGNSA-N |

Isomeric SMILES |

C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |

Canonical SMILES |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

General Mechanism of CDK4/6 Inhibitors

CDK4/6 inhibitors target the ATP-binding pocket of cyclin-dependent kinases 4 and 6, disrupting their ability to phosphorylate retinoblastoma (Rb) protein and blocking G1/S cell cycle progression . Key structural features include:

-

Heterocyclic rings (e.g., pyrimidine, piperidine) that interact with the hinge region of CDK4/6.

-

Secondary amine chains that extend into the adenine pocket for additional binding .

Table 1: IC50 Values of CDK4/6 Inhibitors

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Source |

|---|---|---|---|

| ZINC585291674 | 184.14 | 111.78 | |

| Palbociclib | 0.85 | 1.96 | (carboxamide analogues) |

| Abemaciclib | Not tested | Not tested | (crystallographic data) |

Key Observations

-

ZINC585291674 demonstrated the highest inhibitory activity in vitro, with IC50 values in the low nanomolar range .

-

Carboxamide analogues (e.g., 1a, 2a) showed sub-nanomolar activity against CDK4/6, highlighting the importance of structural optimization .

Molecular Interactions

-

Hinge region binding : Compounds like ZINC585291674 form hydrogen bonds with Val101 in CDK6 and Lys43 in CDK4, stabilizing the kinase-inhibitor complex .

-

DFG motif engagement : Some inhibitors (e.g., ZINC585292724) interact with the DFG (Asp-Phe-Gly) motif, critical for kinase activation .

Table 2: Binding Energies of CDK4/6 Inhibitors

| Compound | CDK4 Binding Energy (kcal/mol) | CDK6 Binding Energy (kcal/mol) |

|---|---|---|

| ZINC585291674 | -22.145 | -20.221 |

| Palbociclib | -19.074 | -20.447 |

Resistance Mechanisms and Overcoming Strategies

-

CDK4 amplification : Overexpression of CDK4 reduces inhibitor efficacy, as observed in glioma and rhabdomyosarcoma models .

-

RB loss/p16 overexpression : Tumors lacking functional Rb or overexpressing p16 exhibit intrinsic resistance due to disrupted cell cycle regulation .

-

Combination therapies : HDAC inhibitors synergize with CDK4/6 inhibitors by upregulating p21 and inducing apoptosis .

Scientific Research Applications

Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .

Mechanism of Action

The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cdk4/6-IN-5 belongs to a broader family of quinazoline-based CDK4/6 inhibitors. Below is a comparative analysis with two categories of similar compounds:

2.1.1 Quinazoline Derivatives from Patent CN202010193508.3

The 2021 patent describes compounds with a quinazoline core linked to substituents such as 4-fluoro-2-methyl-1H-indol-5-yloxy, methoxy groups, and diverse cyclic amines (e.g., piperidinyl, pyrrolidinyl). For example:

- Compound A : 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-((3-piperidin-1-yl)cyclobutyl)methoxy)quinazoline

- Compound B : 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-((3-pyrrolidin-1-yl)cyclobutyl)methoxy)quinazoline

pyrrolidinyl substituents) likely influence pharmacokinetic properties such as solubility, metabolic stability, and target selectivity. The fluorine and methoxy groups in this compound may enhance binding affinity and cellular permeability compared to non-fluorinated analogues .

2.1.2 Pyrido[2,3-d]pyrimidine-7-one Derivatives

A pyrido[2,3-d]pyrimidine-7-one derivative (structure unspecified) is noted in as a clinical-stage CDK4/6 inhibitor. Unlike this compound’s quinazoline core, this compound features a pyrido[2,3-d]pyrimidine scaffold, which is associated with improved selectivity for CDK4/6 over other kinases.

Comparative Data Table

Key Research Findings

Its 22-fold selectivity for CDK4 over CDK6 may reduce off-target effects in therapeutic settings.

Structural Advantages : The fluorinated indole and methoxy groups in this compound likely enhance hydrophobic interactions with the ATP-binding pocket of CDK4, as seen in similar quinazoline-based inhibitors .

Biological Activity

Cdk4/6-IN-5 is a selective inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in regulating the cell cycle, particularly in the transition from the G1 phase to the S phase. The inhibition of these kinases has emerged as a promising therapeutic strategy in various cancers, especially hormone receptor-positive breast cancer. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

This compound exerts its biological activity primarily through the inhibition of CDK4 and CDK6, leading to:

- G1 Cell Cycle Arrest : By preventing the phosphorylation of the retinoblastoma (Rb) protein, this compound induces a halt in cell cycle progression, thereby inhibiting cancer cell proliferation .

- Modulation of Signaling Pathways : The compound may also influence various mitogenic signaling pathways, enhancing the effectiveness of other therapeutic agents .

Efficacy in Cancer Models

Recent studies have demonstrated that Cdk4/6 inhibitors, including this compound, show significant efficacy in preclinical models:

- Breast Cancer : In vitro studies have shown that this compound effectively reduces cell viability in hormone receptor-positive breast cancer cell lines. Notably, it has been associated with improved progression-free survival (PFS) when combined with endocrine therapy .

- Other Tumors : Preliminary data indicate potential activity against other malignancies, including lung cancer and mantle cell lymphoma, suggesting a broader application for this class of inhibitors .

Case Studies

Several clinical trials have highlighted the biological activity and therapeutic potential of Cdk4/6 inhibitors:

- MONALEESA Trials : These trials illustrated that ribociclib (a CDK4/6 inhibitor) significantly improved PFS in combination with aromatase inhibitors for patients with HR+/HER2-negative advanced breast cancer. The findings suggest that similar outcomes may be expected with this compound .

- PALOMA Trials : The PALOMA-3 trial demonstrated that palbociclib combined with letrozole resulted in a marked reduction in disease progression among patients with ER-positive breast cancer .

In Vitro and In Vivo Studies

Selectivity and Toxicity Profile

This compound has been shown to possess favorable selectivity towards CDK4 and CDK6 over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential adverse effects associated with broader-spectrum kinase inhibitors .

Toxicity Data

Clinical evaluations have indicated manageable toxicity profiles for CDK4/6 inhibitors, primarily involving:

- Neutropenia

- Fatigue

- Nausea

These side effects are generally reversible upon discontinuation or dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.